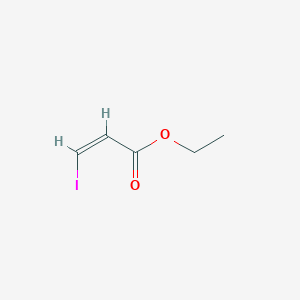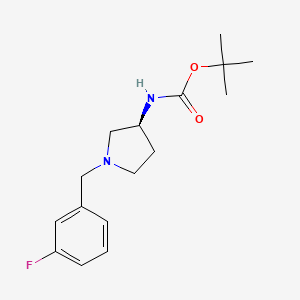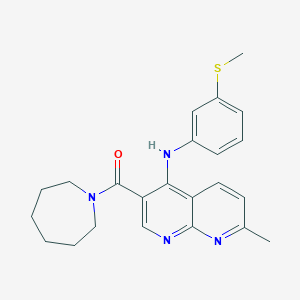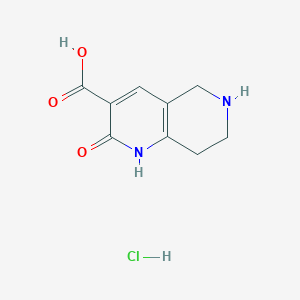
1-((3s,5s,7s)-adamantan-1-yl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-((3s,5s,7s)-adamantan-1-yl)-1H-1,2,4-triazol-3-amine" is a derivative of adamantane, which is a diamondoid, or a cage-like, three-dimensional hydrocarbon. Adamantane derivatives are known for their conformational rigidity and lipophilicity, which make them interesting candidates for drug development due to their potential biological activity and stability .
Synthesis Analysis
The synthesis of adamantane derivatives often involves the use of high-acid systems such as AdOH–HClO4 and AdOH–H2SO4, which facilitate the adamantylation of various heterocycles, including triazoles . Additionally, the decarboxylation of adamantane-oxazolidine-2-one using triflic acid or aluminum triflate has been developed as a one-step procedure to access a variety of chiral amines and heterocycles . The synthesis of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids has also been reported, which can serve as intermediates for further chemical transformations .
Molecular Structure Analysis
The molecular structure and electronic properties of adamantane derivatives have been extensively studied using various spectroscopic methods and theoretical calculations. For instance, the crystal structures of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines have been determined, revealing the orientation of the amino group and the nature of intra- and intermolecular interactions . Similarly, the molecular structure of 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine has been investigated, with a focus on its dimeric structure and intermolecular hydrogen bond geometry .
Chemical Reactions Analysis
Adamantane derivatives can undergo various chemical reactions, including alkylation, etherification, and quaternization, to yield a wide range of functionalized compounds . The reactivity of these compounds is influenced by their rigid structure and the presence of functional groups that can participate in different types of chemical bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives, such as melting points, dipole moments, polarizability, and hyperpolarizability, have been characterized to understand their potential applications in drug development and materials science . The HOMO and LUMO analysis, molecular electrostatic potential, and NBO analysis provide insights into the charge transfer, stability, and reactivity of these molecules .
Relevant Case Studies
Several studies have explored the biological activity of adamantane derivatives. For example, some compounds have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans . Additionally, molecular docking studies have been conducted to investigate the interactions of adamantane derivatives with various biological targets, such as cortisone reductase and BRCA2, which are relevant to chemotherapeutic and anti-inflammatory applications .
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Metal Complexes
1-((3s,5s,7s)-adamantan-1-yl)-1H-1,2,4-triazol-3-amine has been utilized in the synthesis and characterization of metal complexes. Research demonstrates its role in forming complexes with metals of biological interest, such as MgII, CaII, CrII, MnII, FeII, FeIII, CoII, NiII, CuII, ZnII, and CdII. These complexes are synthesized and characterized using spectroscopic techniques, highlighting the compound's potential in biochemical applications (Sultana, Arayne, Haider, & Shahnaz, 2014).
Antiviral and Anti-Inflammatory Potential
The compound has been studied for its potential as an anti-inflammatory agent. Investigations into its molecular structure, electronic properties, and vibrational spectra suggest its potential efficacy as an anti-inflammatory agent. This includes a detailed analysis of its molecular properties and reactivity descriptors (Al-Tamimi et al., 2014).
Application in Novel Drug Synthesis
Research has been conducted on the synthesis of novel compounds using 1-((3s,5s,7s)-adamantan-1-yl)-1H-1,2,4-triazol-3-amine. This includes the development of esters and other derivatives, demonstrating its versatility in creating biologically active substances and potential drugs (Odyntsova, 2017).
Structural and Vibrational Analysis
Studies have been conducted on the structural and vibrational characteristics of compounds containing 1-((3s,5s,7s)-adamantan-1-yl)-1H-1,2,4-triazol-3-amine. These analyses include spectroscopic studies, providing insights into the compound's properties and potential applications in medicinal chemistry (Shundalau et al., 2019).
Noncovalent Interaction Analysis
Research into the nature of noncovalent interactions in derivatives of this compound has been performed, using crystallographic and QTAIM analysis. This research contributes to understanding the molecular interactions and stability of these compounds, which is crucial for their potential medicinal applications (El-Emam et al., 2020).
Propiedades
IUPAC Name |
1-(1-adamantyl)-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-11-14-7-16(15-11)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUZHJQHCKDJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=NC(=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3s,5s,7s)-adamantan-1-yl)-1H-1,2,4-triazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2529498.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2529499.png)


![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)
![Bicyclo[3.2.2]nonan-1-ylmethanol](/img/structure/B2529504.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2529507.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2529510.png)

![Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B2529514.png)

![3-(2-(benzo[d]oxazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2529517.png)
![4-((2-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2529518.png)